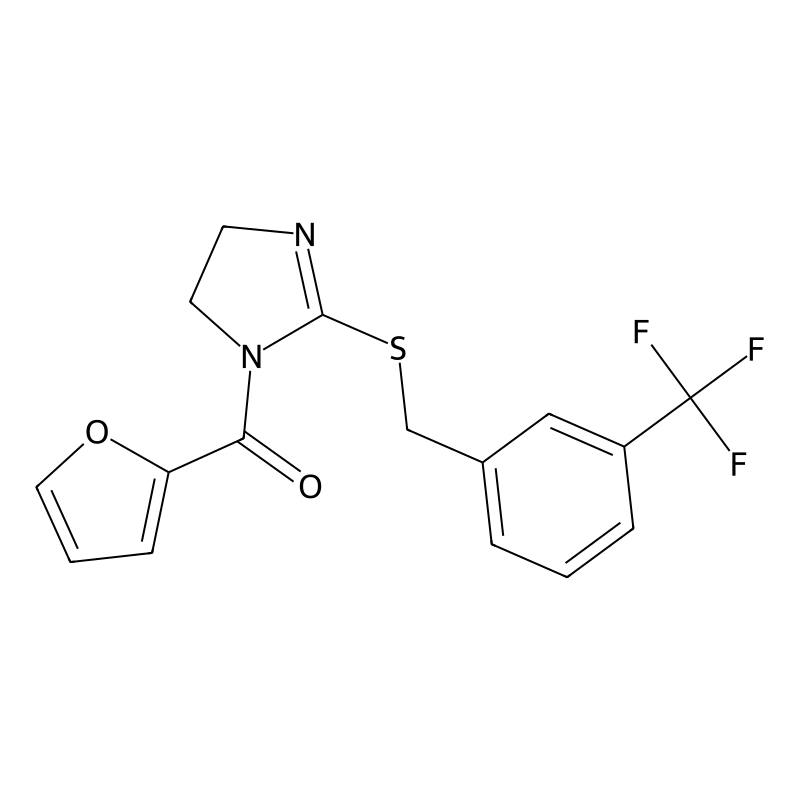

furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Protein Tyrosine Kinase Inhibitory Activity

Field: Medicinal Chemistry

Application: A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity.

Methods: The compounds were synthesized and their structures were established based on 1H-NMR, 13C-NMR, and mass spectral data.

Synthesis and Reactions of Furo[3,2-c]pyridine Derivatives

Field: Organic Chemistry

Methods: The compound was treated with benzoyl chloride and potassium cyanide in a Reissert-Henze reaction to produce 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile (VII).

Results: The reactions resulted in the successful synthesis of the desired compounds.

Furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound characterized by its unique structural features, which include a furan ring, an imidazole moiety, and a trifluoromethyl-substituted benzylthio group. This compound falls within the category of heterocyclic compounds, specifically those that incorporate both furan and imidazole functionalities. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be attributed to both the imidazole and furan rings, as well as the functional groups attached to them. Common reactions involving this compound may include:

- Nucleophilic substitution: The trifluoromethylbenzylthio group can undergo nucleophilic attack by various nucleophiles.

- Cyclization reactions: The imidazole moiety may participate in cyclization to form more complex structures.

- Oxidation and reduction: The furan ring can be oxidized or reduced under specific conditions, altering the compound's properties.

Furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been investigated for various biological activities, including:

- Antimicrobial effects: Studies suggest potential efficacy against a range of bacterial and fungal pathogens.

- Anticancer properties: Preliminary data indicate that this compound may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory activity: The compound has shown promise in reducing inflammation in vitro.

The synthesis of furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves several key steps:

- Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Synthesis of the imidazole moiety: Condensation reactions between aldehydes and amines are commonly used to introduce the imidazole structure.

- Attachment of the trifluoromethylbenzylthio group: This is often accomplished via nucleophilic substitution reactions where a suitable benzyl halide reacts with a thiol.

- Final coupling step: The final product is obtained by coupling the furan and imidazole intermediates using coupling agents like EDCI or DCC.

Furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications across different fields:

- Medicinal chemistry: Its potential as an antimicrobial and anticancer agent makes it a valuable candidate for drug development.

- Material science: The unique properties of this compound may be harnessed in creating new materials with specific functionalities.

Interaction studies involving furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone often focus on its binding affinity to various biological targets. Techniques such as molecular docking studies and in vitro assays are employed to elucidate these interactions and assess their implications for therapeutic applications.

Similar Compounds

Several compounds share structural similarities with furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Furan-2-yl[1,3,4]oxadiazole | Contains furan and oxadiazole | Lacks trifluoromethyl substitution |

| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Contains thiadiazole instead of oxadiazole | Different heterocyclic structure |

| 5-(Benzothiazolyl)-1,3,4-oxadiazole | Benzothiazole substituent | Exhibits different biological activity profile |

| 5-Amino-[1,3,4]oxadiazoles | Amino group at position 5 | Enhanced solubility and potential for further derivatization |

The uniqueness of furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone lies in its specific combination of a furan ring with a trifluoromethyl-benzylthio moiety. This distinct combination may confer unique pharmacological properties compared to other similar compounds, enhancing its potential as a therapeutic agent with diverse applications in medicinal chemistry.